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Abstract

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2),
also known as DP2, is a G protein-coupled receptor (GPCR) for prostaglandin D2 (PGD2). It is
a key player in the orchestration of type 2 inflammatory responses, making it a critical target for
therapeutic intervention in allergic diseases such as asthma and allergic rhinitis. CRTh2 is
highly expressed on key immune effector cells, including T helper 2 (Th2) cells, eosinophils,
basophils, and group 2 innate lymphoid cells (ILC2s).[1][2] Activation of CRTh2 by PGD2
initiates a complex network of intracellular signaling cascades that regulate cellular functions
such as chemotaxis, cytokine release, degranulation, and survival. This guide provides a
detailed technical overview of the primary signaling pathways downstream of CRTh2 activation,
presents quantitative data from key studies, outlines detailed experimental protocols for
investigating these pathways, and includes visual diagrams to clarify these complex processes.

Core Signaling Pathways Downstream of CRTh2

CRTh2 is canonically coupled to the Gai/o family of inhibitory G proteins.[3][4] Ligand binding
induces a conformational change, leading to the dissociation of the Gai and Gy subunits,
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which then act as independent signaling effectors, initiating several divergent downstream
cascades.

Gai-Mediated Inhibition of Adenylyl Cyclase

Upon activation, the Gai subunit directly inhibits the enzyme adenylyl cyclase (AC). This action
leads to a rapid decrease in the intracellular concentration of the second messenger cyclic
adenosine monophosphate (CAMP).[3] This is a hallmark of Gai-coupled receptor activation.
The reduction in cAMP levels can modulate the activity of cCAMP-dependent proteins, such as
Protein Kinase A (PKA), thereby influencing gene transcription and cellular function.

Gpy-Mediated PLC Activation and Intracellular Calcium
Mobilization

The liberated Gy subunit complex is believed to activate Phospholipase C (PLC). PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate
two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

e |P3 and Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors
(IP3Rs) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored
Ca2+ into the cytoplasm.

o Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by the
stromal interaction molecule 1 (STIM1), an ER-resident protein. STIM1 undergoes a
conformational change, oligomerizes, and translocates to ER-plasma membrane junctions
where it interacts with and opens Orail channels. This process, known as store-operated
calcium entry (SOCE), results in a sustained influx of extracellular Ca2+, leading to a
prolonged elevation of intracellular calcium concentration ([Ca2+]i). This sustained calcium
signal is a critical driver of cellular responses like chemotaxis and degranulation.
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Mitogen-Activated Protein Kinase (MAPK) Pathways

CRTh2 activation also engages MAPK signaling cascades, which are crucial for regulating
inflammation and cytokine production.

» p38 MAPK Pathway: Activation of CRTh2 leads to the phosphorylation and activation of p38
MAPK. This pathway is particularly important in B cells, where CRTh2-mediated p38
activation promotes the production of the pro-inflammatory cytokine IL-13. Pharmacological
inhibition of p38 has been shown to abolish the effects of CRTh2 agonists on IL-1[3
production.

o ERK1/2 Pathway: The role of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway
in CRTh2 signaling is also reported, though the precise mechanism is less defined. In some
cellular contexts, such as human osteoclasts, CRTh2 activation has been linked to Erk1/2
signaling, contributing to the regulation of apoptosis. GPCRs, including Gai-coupled
receptors, can activate ERK1/2 through various mechanisms, often involving Gy subunits,
Src family kinases, and transactivation of receptor tyrosine kinases.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

A novel function of CRTh2 is the promotion of cell survival by inhibiting apoptosis. This is
mediated through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. In Th2
cells deprived of survival cytokines like IL-2, PGD2 can activate PI3K, leading to the
phosphorylation and activation of the downstream kinase Akt (also known as Protein Kinase B).
Activated Akt then phosphorylates and inactivates pro-apoptotic proteins, such as BAD,
preventing the mitochondrial apoptosis pathway.

RhoA Signaling in CRTh2-Expressing Cells

While direct activation of the small GTPase RhoA by the CRTh2 receptor is not well-
documented, RhoA signaling is a critical component in the biology of Th2 cells. RhoA is
essential for Th2 cell differentiation and the development of allergic airway inflammation. It
orchestrates metabolic pathways, like glycolysis, that are necessary to support Th2 effector
functions. Given that CRTh2 is a hallmark receptor of Th2 cells, the functional outcomes of
CRTh2 signaling are intrinsically linked to cellular processes governed by RhoA.

Quantitative Data Presentation
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The following tables summarize key quantitative data related to ligand binding and functional

responses following CRTh2 activation.

Table 1: Ligand Binding Affinities (Ki) at Human CRTh2

CelllMembrane

Compound Ki (nM) Reference
Prep
HEK293(EBNA)
PGD2 24+0.2
Membranes
13,14-dihydro-15-keto HEK293(EBNA)
34+04
PGD2 Membranes
15-deoxy-A12,14- HEK293(EBNA)
11.0+1.0
PGJ2 Membranes
| Indomethacin | 20.0 £ 3.0 | HEK293(EBNA) Membranes | |
Table 2: Functional Potency (EC50) of PGD2 at Human CRTh2
Functional Assay EC50 (nM) Cell System Reference
Inhibition of
forskolin- 1.8+0.4 HEK-CRTh2
stimulated cAMP
| Intracellular Ca2+ Mobilization | ~25 nM (approx.) | K562/CRTH2 | |
Table 3: Exemplary Quantitative Effects of CRTh2 Signaling
Measured Effect Cell Type Observation Reference
. 170.9% increase
STIM1 Protein RAW246.7 .
] after 120 min DK-
Expression Macrophages
PGD2 treatment
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| Nitrite Production | CRTh2-/- RAW264.7 cells | Increased to 11.29 nmol/mg vs 4.49 nmol/mg
in control | |

Detailed Experimental Protocols

Investigating CRTh2 signaling requires robust and specific assays. Below are detailed
protocols for two fundamental experimental approaches.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium following receptor activation. It is a
primary functional readout for CRTh2, which signals strongly through the PLC/IP3 pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye
is non-fluorescent until it binds to free Ca2+. Upon receptor stimulation, the release of Ca2+
from the ER and influx from the extracellular space causes a sharp increase in fluorescence,
which is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

Methodology:

e Cell Plating: Seed CRTh2-expressing cells (e.g., HEK293-CRTh2, primary eosinophils, or
Th2 cells) in a black-walled, clear-bottom 96-well or 384-well microplate. Culture overnight to
allow adherence.

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5) in
a suitable assay buffer (e.g., HBSS with 20 mM HEPES). An anion-exchange inhibitor like
probenecid is often included to prevent dye leakage.

o Aspirate the culture medium from the cells.

o Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the
dark.

o Compound Preparation: Prepare a separate plate ("compound plate") with your CRTh2
agonist (e.g., PGD2, DK-PGD?2) at various concentrations (typically 2-4X final concentration).
Include appropriate vehicle controls and antagonists if screening for inhibition.
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e Fluorescence Measurement:

o

Place both the cell plate and the compound plate into a fluorescence microplate reader
equipped with an automated liquid handler.

Set the instrument to record a baseline fluorescence reading for 15-30 seconds.

(¢]

[¢]

Program the instrument to automatically add the compounds from the compound plate to
the cell plate.

[¢]

Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full
calcium transient (both the initial peak and the sustained plateau).

o Data Analysis:

o The response is typically quantified as the peak fluorescence intensity minus the baseline
reading (Peak - Min) or the area under the curve (AUC).

o Plot the response against the logarithm of the agonist concentration to generate a dose-
response curve and calculate the EC50 value.
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Western Blot Analysis of MAPK and PI3K/Akt Pathway
Activation

This technique allows for the detection and semi-quantitative analysis of protein
phosphorylation, a direct indicator of kinase pathway activation.

Principle: Following cell stimulation, proteins are extracted, separated by size via SDS-PAGE,
and transferred to a membrane. The membrane is then probed with primary antibodies specific
to the phosphorylated form of the target protein (e.g., phospho-p38, phospho-Akt). A secondary
antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
The membrane is often stripped and re-probed with an antibody for the total protein to
normalize for loading.

Methodology:
e Cell Culture and Stimulation:
o Culture CRTh2-expressing cells to 70-80% confluency.
o Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.

o Stimulate cells with a CRTh2 agonist (e.g., 100 nM DK-PGD?2) for a predetermined time
course (e.g., 0, 2, 5, 15, 30 minutes).

e Cell Lysis:

o Immediately after stimulation, place the plate on ice and wash cells once with ice-cold
PBS.

o Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

o Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30
minutes.

o Clarify the lysate by centrifuging at >14,000 x g for 15 minutes at 4°C. Collect the
supernatant.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
similar assay.

e SDS-PAGE and Transfer:

o Denature equal amounts of protein (e.g., 20-30 pg) from each sample by boiling in
Laemmli buffer.

o Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature
to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for the phosphorylated target
(e.g., anti-phospho-p38 MAPK (Thr180/Tyr182) or anti-phospho-Akt (Ser473)) overnight at
4°C.

o Wash the membrane three times with TBST.

o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash three times with TBST.

o Detection and Analysis:

[¢]

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

[e]

Capture the signal using an imaging system.

o

Quantify band intensities using densitometry software (e.g., ImageJ).

[¢]

Normalization: Strip the membrane and re-probe with an antibody against the total protein
(e.g., total p38 or total Akt) or a loading control (e.g., B-actin). Normalize the phospho-
protein signal to the total protein signal.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8777224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Q
>
D

N

Procgssing

—
-
-

AN

Immuno‘ ;etection

10. Strip & re-probe for
total protein

Y
11. Densitometry analysis
(Normalize phospho/total)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b8777224?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8777224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Future Perspectives

The signaling cascades initiated by CRTh2 activation are central to its role in type 2
inflammation. The primary pathways involving Gai-mediated cAMP reduction, PLC-driven
calcium mobilization, p38 MAPK activation, and PI3K-dependent cell survival collectively drive
the pro-inflammatory functions of Th2 cells, eosinophils, and basophils. A thorough
understanding of these pathways is essential for the development of novel therapeutics. While
several CRTh2 antagonists have been developed, dissecting the relative contributions of each
downstream pathway to specific disease pathologies may open avenues for more targeted
interventions. Future research should focus on identifying pathway-specific biased agonists or
antagonists and further elucidating the cross-talk between these core cascades in different
immune cell types and disease contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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